(E)-4-(6-bromo-1H-indol-3-yl)but-3-en-2-one
CAS No.:
Cat. No.: VC15917969
Molecular Formula: C12H10BrNO
Molecular Weight: 264.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10BrNO |
|---|---|
| Molecular Weight | 264.12 g/mol |
| IUPAC Name | (E)-4-(6-bromo-1H-indol-3-yl)but-3-en-2-one |
| Standard InChI | InChI=1S/C12H10BrNO/c1-8(15)2-3-9-7-14-12-6-10(13)4-5-11(9)12/h2-7,14H,1H3/b3-2+ |
| Standard InChI Key | KXKUHWWKYWQTBG-NSCUHMNNSA-N |
| Isomeric SMILES | CC(=O)/C=C/C1=CNC2=C1C=CC(=C2)Br |
| Canonical SMILES | CC(=O)C=CC1=CNC2=C1C=CC(=C2)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features an indole core substituted at position 6 with a bromine atom and at position 3 with a conjugated enone system (Figure 1). The (E)-configuration of the α,β-unsaturated ketone moiety is critical for its electronic properties, as demonstrated by the planar arrangement observed in analogous structures .
Table 1: Key physicochemical properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₂H₁₀BrNO | |
| Molar mass | 272.12 g/mol | |
| IUPAC name | (E)-4-(6-bromo-1H-indol-3-yl)but-3-en-2-one | |
| Canonical SMILES | BrC1=CC2=C(C=C1)NC=C2C=CC(=O)C |
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) data from related bromoindoles show characteristic patterns:
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¹H NMR: Aromatic protons appear as doublets between δ 7.60–7.02 ppm, while the conjugated enone system shows vinyl protons as doublets near δ 6.8–7.1 ppm (J = 15–16 Hz) .
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¹³C NMR: The ketone carbonyl resonates at δ 195–200 ppm, with conjugated carbons at δ 120–140 ppm .
Synthetic Methodologies
Bromination Strategies
The 6-bromo substitution is typically introduced via electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane at 0–25°C . For example, 4-chloro-2-aminobenzoic acid undergoes regioselective bromination to yield 5-bromo-4-chloro-2-aminobenzoic acid with 84% efficiency .
Enone Formation
The α,β-unsaturated ketone moiety is constructed through Claisen-Schmidt condensation between 6-bromoindole-3-carbaldehyde and acetone under acidic conditions (Scheme 1) . Catalysts like indium(III) chloride (InCl₃) improve yields to 33–47% by facilitating tandem cyclization and elimination steps .
Table 2: Comparative synthesis routes
| Method | Yield (%) | Conditions | Reference |
|---|---|---|---|
| InCl₃-catalyzed condensation | 33 | Reflux, 2 h | |
| Nucleophilic substitution | 47 | Octanoyl chloride, 0°C |
Structural and Electronic Analysis
X-ray Crystallography
While crystal data for the title compound remains unpublished, analogous structures show:
Computational Modeling
Density functional theory (DFT) calculations on similar systems predict:
Challenges and Future Directions
Current limitations include:
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Limited in vivo pharmacokinetic data
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Uncharacterized metabolic pathways
Future research should prioritize:
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Development of asymmetric synthesis routes
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Structure-activity relationship (SAR) studies
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Targeted drug delivery systems using nanoparticle carriers
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